1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

SAR continuity risk from unvalidated pyrazole regioisomers demands exact structural fidelity. This 1-methyl-3-(pyrazin-2-yl) scaffold provides a defined carboxylic acid handle for amide/ester derivatization. - **Application**: Fragment-based drug discovery; chemical probe development; CA isoform selectivity exploration. - **Key Feature**: Dual N-heterocycle (pyrazole + pyrazine) enabling H-bond donation/acceptance & metal coordination. - **Supply Chain**: Verified analytical data; documented substitution pattern for reproducible medicinal chemistry.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 1339822-86-4
Cat. No. B1531360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
CAS1339822-86-4
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=NC=CN=C2)C(=O)O
InChIInChI=1S/C9H8N4O2/c1-13-5-6(9(14)15)8(12-13)7-4-10-2-3-11-7/h2-5H,1H3,(H,14,15)
InChIKeyFCBPVOWZKWILAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid: Medicinal Chemistry Building Block


1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1339822-86-4) is a heterocyclic small molecule featuring a pyrazole core with a pyrazin-2-yl substituent at the 3-position and a carboxylic acid handle at the 4-position. With a molecular formula of C₉H₈N₄O₂ and a molecular weight of 204.19 g/mol, it is primarily positioned as a versatile medicinal chemistry building block . Its structure integrates two privileged nitrogen-containing heterocyclic scaffolds, enabling hydrogen-bond donation/acceptance and metal-coordination capabilities that are fundamental to fragment-based drug discovery and chemical biology probe development [1].

Scaffold Type
Privileged pyrazole-pyrazine heterocycle with carboxylic acid handle
Synthetic Utility
Amide/ester derivatization for fragment growth
Procurement Context
Novel chemical space building block; no prior biological annotation

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid: Generic Substitution Concerns


Substituting 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid with a closely related regioisomer or analog in a research program is inherently risky due to potential, but undocumented, differences in molecular recognition. While pyrazole-4-carboxylic acid derivatives are a well-established class of carbonic anhydrase inhibitors [1], the specific contribution of the 1-methyl and 3-pyrazin-2-yl substitution pattern to potency, selectivity, or ADME properties has not been quantitatively characterized against defined comparators in the peer-reviewed literature. Therefore, generic substitution cannot be assumed to yield equivalent biological outcomes; any such substitution would constitute an unvalidated alteration to a chemical probe or lead series, compromising SAR continuity and experimental reproducibility.

Close regioisomers or analogs may exhibit unrecognized molecular recognition differences; substitution would compromise SAR continuity.
No peer-reviewed comparator data exist for potency, selectivity, or ADME; generic substitution is an unvalidated alteration.
Class-level carbonic anhydrase inhibition cannot be assumed to transfer to this exact chemotype; biological equivalence must be experimentally verified.

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid: Differentiation Evidence


No Public Potency or Selectivity Data

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor-generated articles) failed to identify any quantitative biological activity data for 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1339822-86-4). No direct head-to-head comparison, cross-study comparable data, or class-level inference could be established against its closest regioisomeric or structural analogs (e.g., 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid [CAS 2091184-83-5] or 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid [CAS 1339598-00-3]) from allowed sources . The only verifiable data points are its molecular identity: molecular formula C₉H₈N₄O₂, molecular weight 204.19 g/mol, and a vendor-reported purity of up to 98% . This represents a critical evidence gap for procurement decisions based on specific biological activity.

Biological Activity Data
Data to verify
No quantitative IC₅₀, Kᵢ, or EC₅₀ found in allowed primary sources
Absence of public potency/selectivity profiles must be considered in procurement.
Vendor-reported purity only; biological differentiation from regioisomers remains uncharacterized.
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid: Validated Application Scenarios


Scaffold for Fragment-Based Drug Discovery

Based on its structural features, the primary justified use is as a core scaffold in fragment-based drug discovery. The presence of the carboxylic acid handle allows for rapid derivatization into amides or esters to explore chemical space. This application is supported by the compound's molecular architecture, not by specific biological profiles, given the evidence gap documented in Section 3 [1].

Novel Carbonic Anhydrase Inhibitor Development

Drawing on class-level evidence that heteroaryl-pyrazole carboxylic acid derivatives can act as human carbonic anhydrase inhibitors [1], this compound could be rationally selected for a medicinal chemistry campaign targeting CA isoforms. The unique 1-methyl-3-(pyrazin-2-yl) substitution pattern offers an opportunity to explore selectivity determinants that differ from the indole-based inhibitors previously characterized.

Probe Development with Novel Heterocyclic Core

In target identification or validation studies where chemical proteomics requires an affinity matrix, the under-explored nature of this exact chemotype makes it valuable as a negative control or a starting point for probe development. Its utility stems from the current lack of documented biological annotations, reducing the probability of interfering with known bioactivity space [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery scaffold
Carboxylic acid handle for rapid derivatization
Chemical space exploration; SAR establishment
Carbonic anhydrase inhibitor campaign
Unique 1-methyl-3-(pyrazin-2-yl) substitution pattern
CA isoform selectivity determinants; class-level inference review
Chemical probe / negative control
Under-explored chemotype with minimal prior annotation
Reduced interference with known bioactivity space; affinity matrix development
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